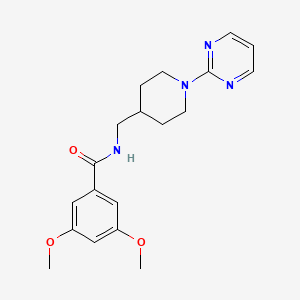
3,5-Dimethoxy-N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for “3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is not provided in the available sources .Chemical Reactions Analysis
The chemical reactions involving “3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” are not provided in the available sources .Wirkmechanismus
Target of Action
It’s known that similar compounds with indole and piperidine structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that similar compounds may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that similar compounds with indole and piperidine structures can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It’s suggested that similar compounds may have diverse biological activities, indicating a potential for a wide range of molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for investigating different biochemical processes. However, the use of this compound also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are several future directions for research involving 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, including the development of new drugs based on the compound's structure and the investigation of its potential applications in different biological systems. Other future directions for research involving this compound include the study of its interactions with specific targets and the development of new methods for synthesizing and analyzing the compound.
Synthesemethoden
The synthesis of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves several steps, including the preparation of starting materials, reaction conditions, and purification techniques. One of the most commonly used methods for synthesizing this compound involves the reaction of 3,5-dimethoxybenzaldehyde with pyrimidine-2-amine to form an intermediate product, which is then reacted with piperidine-4-carboxaldehyde to produce the final product.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate wurden auf ihr antivirales Potenzial untersucht. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatester-Derivate wurden als Inhibitoren des Influenzavirus A gefunden, wobei die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat vielversprechende Aktivität zeigte .
- 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate zeigten antivirale Wirkungen gegen das Coxsackie B4-Virus .
Acetylcholinesterase (AChE)-Inhibition
Bestimmte Indolderivate, einschließlich unserer Verbindung, wurden auf ihre Fähigkeit getestet, AChE zu hemmen. AChE-Inhibitoren sind im Zusammenhang mit neurodegenerativen Erkrankungen wie Alzheimer relevant.
Zusammenfassend lässt sich sagen, dass das Indol-Gerüst, einschließlich 3,5-Dimethoxy-N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzamid, ein immenses Versprechen in verschiedenen Forschungsbereichen birgt. Seine vielfältigen biologischen Aktivitäten machen es zu einer faszinierenden Verbindung für weitere Erkundungen und potenzielle therapeutische Anwendungen . 🌟
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .
Cellular Effects
It is suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide vary with different dosages in animal models
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-10-15(11-17(12-16)26-2)18(24)22-13-14-4-8-23(9-5-14)19-20-6-3-7-21-19/h3,6-7,10-12,14H,4-5,8-9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFNIFMBVATBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2568920.png)
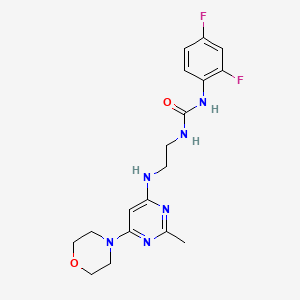

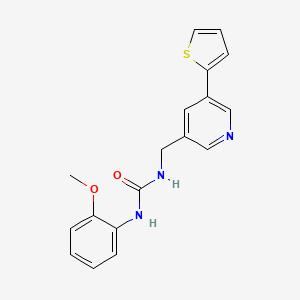
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2568925.png)

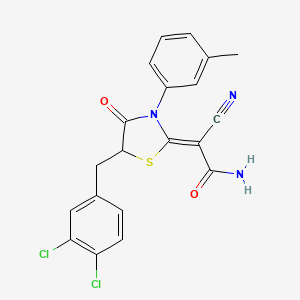
![3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2568929.png)
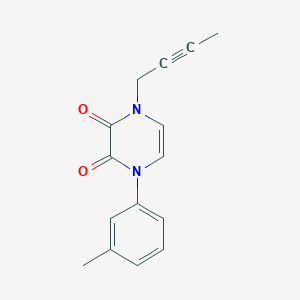
![4-[2-[4-Methyl-2-(oxolan-2-ylmethoxy)anilino]propyl]azetidin-2-one](/img/structure/B2568932.png)
![2-(4-ethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2568933.png)


